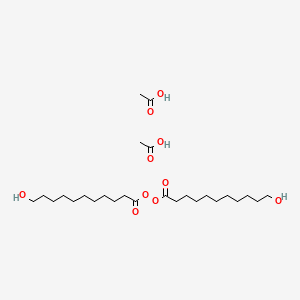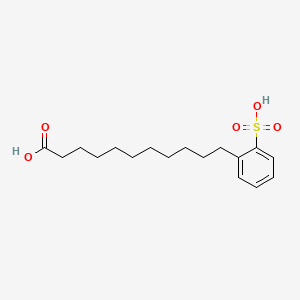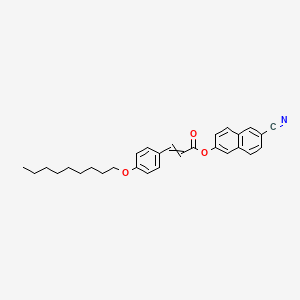
2,6-Dimethyl-3-(4-methylphenyl)cyclohexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dimethyl-3-(4-methylphenyl)cyclohexan-1-ol is an organic compound with the molecular formula C18H22O It is a cyclohexanol derivative characterized by the presence of two methyl groups at positions 2 and 6, and a 4-methylphenyl group at position 3 on the cyclohexane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-3-(4-methylphenyl)cyclohexan-1-ol typically involves the reaction of cyclohexanone with 4-methylbenzaldehyde in the presence of a base. The reaction proceeds through an aldol condensation followed by hydrogenation to yield the desired product. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide, and a hydrogenation catalyst like palladium on carbon.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-pressure hydrogenation and advanced catalytic systems can enhance the efficiency of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Dimethyl-3-(4-methylphenyl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding cyclohexane derivative.
Substitution: The methyl and phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
Oxidation: Formation of 2,6-Dimethyl-3-(4-methylphenyl)cyclohexanone or 2,6-Dimethyl-3-(4-methylphenyl)cyclohexanoic acid.
Reduction: Formation of 2,6-Dimethyl-3-(4-methylphenyl)cyclohexane.
Substitution: Formation of halogenated derivatives such as 2,6-Dimethyl-3-(4-bromomethylphenyl)cyclohexan-1-ol.
Wissenschaftliche Forschungsanwendungen
2,6-Dimethyl-3-(4-methylphenyl)cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2,6-Dimethyl-3-(4-methylphenyl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s lipophilic nature allows it to interact with cell membranes, potentially affecting membrane fluidity and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Dimethylcyclohexanol: Lacks the 4-methylphenyl group, resulting in different chemical and biological properties.
4-Methylcyclohexanol: Lacks the 2,6-dimethyl substitution, leading to variations in reactivity and applications.
Cyclohexanol: The parent compound without any methyl or phenyl substitutions, exhibiting distinct chemical behavior.
Uniqueness
2,6-Dimethyl-3-(4-methylphenyl)cyclohexan-1-ol is unique due to the presence of both methyl and phenyl groups, which confer specific steric and electronic effects. These structural features influence its reactivity, making it a valuable compound in various chemical transformations and applications.
Eigenschaften
CAS-Nummer |
83011-80-7 |
|---|---|
Molekularformel |
C15H22O |
Molekulargewicht |
218.33 g/mol |
IUPAC-Name |
2,6-dimethyl-3-(4-methylphenyl)cyclohexan-1-ol |
InChI |
InChI=1S/C15H22O/c1-10-4-7-13(8-5-10)14-9-6-11(2)15(16)12(14)3/h4-5,7-8,11-12,14-16H,6,9H2,1-3H3 |
InChI-Schlüssel |
OQBCWDFOWKBJQR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(C(C1O)C)C2=CC=C(C=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(2S)-1-(4-Carboxyanilino)-1-oxopropan-2-yl]-L-phenylalanine](/img/structure/B14409626.png)

![Ethanaminium, 2-[ethyl[3-methyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)azo]phenyl]amino]-N,N,N-trimethyl-, acetate](/img/structure/B14409635.png)
![1,7-Naphthalenedisulfonic acid, 4-(benzoylamino)-5-hydroxy-6-[[1-sulfo-6-[[2-(sulfooxy)ethyl]sulfonyl]-2-naphthalenyl]azo]-, tetrasodium salt](/img/structure/B14409641.png)








![(1,5-Dithiaspiro[5.5]undecan-8-yl)(triphenyl)phosphanium nitrate](/img/structure/B14409733.png)
